

L-797591: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: L-797591
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An In-depth Review of the Selective Somatostatin Receptor Subtype 1 (SSTR1) Agonist

Abstract

L-797591 is a potent and selective non-peptide agonist of the somatostatin receptor subtype 1 (SSTR1), a member of the G-protein coupled receptor (GPCR) family. Its selectivity for SSTR1 makes it a valuable pharmacological tool for investigating the physiological roles of this specific receptor subtype and a potential therapeutic agent for conditions where SSTR1 modulation is beneficial. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of **L-797591**. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

L-797591 is a complex organic molecule with a molecular formula of C₃₈H₄₉N₅O₂.^[1] Its chemical identity is well-defined by its CAS Registry Number, SMILES string, and molecular weight. While a definitive IUPAC name is not consistently reported across public databases, its structure is unambiguously represented by the provided SMILES notation.

Chemical Identifiers

Identifier	Value
CAS Registry Number	217480-24-5[1][2]
Molecular Formula	C38H49N5O2[1]
Molecular Weight	607.83 g/mol [1]
SMILES	<chem>O=C(--INVALID-LINK--NC(N(CCC3=NC=CC=C3)CCC4=CC=CC=C4)=O)NCC(C)(CC(CCN)C)C</chem> [1]

Physicochemical Properties (Predicted)

Experimentally determined physicochemical properties for **L-797591** are not readily available in the public domain. The following table summarizes predicted values from computational models, which can serve as a useful approximation for experimental design.

Property	Predicted Value
Melting Point	Not available
Boiling Point	Not available
Water Solubility	Low
pKa	Not available
LogP	High

Biological Activity and Mechanism of Action

L-797591 is characterized by its high selectivity as an agonist for the somatostatin receptor subtype 1 (SSTR1).[2] Somatostatin receptors are integral membrane proteins that mediate the diverse physiological effects of the hormone somatostatin, which include the inhibition of hormone secretion and cell proliferation.[3]

SSTR1 Selectivity

While quantitative binding affinity data (K_i or IC_{50} values) for **L-797591** across all five somatostatin receptor subtypes are not consistently published, literature consistently describes it as a selective SSTR1 agonist. This selectivity is attributed to its unique chemical structure, which allows for specific interactions with the binding pocket of SSTR1, while having lower affinity for SSTR2, SSTR3, SSTR4, and SSTR5.[4]

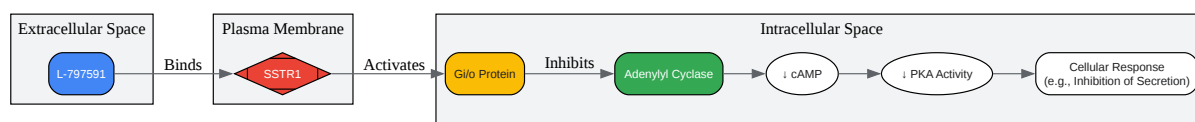
Mechanism of Action

Upon binding to SSTR1, **L-797591** induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. SSTR1 is coupled to pertussis toxin-sensitive G_i/o proteins.[3] Activation of these G-proteins by **L-797591** leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP can, in turn, affect the activity of protein kinase A (PKA) and downstream signaling cascades.

Beyond the inhibition of adenylyl cyclase, SSTR1 activation can also modulate other signaling pathways, including the activation of protein tyrosine phosphatases (PTPs) and the modulation of ion channels, such as inwardly rectifying potassium channels, leading to membrane hyperpolarization.[3][6]

SSTR1 Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by **L-797591** upon binding to SSTR1.



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SSTR1 signaling pathway initiated by **L-797591**.

Key Experimental Data and Protocols

A key reported in vitro effect of **L-797591** is its ability to reduce glucagon-like peptide-1 (GLP-1)-induced insulin secretion in the rat insulinoma cell line, RINm5F.^{[1][2]}

Inhibition of GLP-1-Induced Insulin Secretion

Cell Line: RINm5F (rat insulinoma cells) Treatment: **L-797591** (10 nM) for 1 hour co-stimulated with GLP-1.^{[1][2]} Effect: Reduction in GLP-1-induced insulin secretion.

Experimental Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in RINm5F Cells

The following is a detailed protocol for a static glucose-stimulated insulin secretion (GSIS) assay, adapted for investigating the effect of **L-797591** on GLP-1-induced insulin secretion in RINm5F cells.

Materials:

- RINm5F cells
- Culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
- Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
- **L-797591** stock solution (in DMSO)
- GLP-1 stock solution (in sterile water or appropriate buffer)
- Insulin ELISA kit

Procedure:

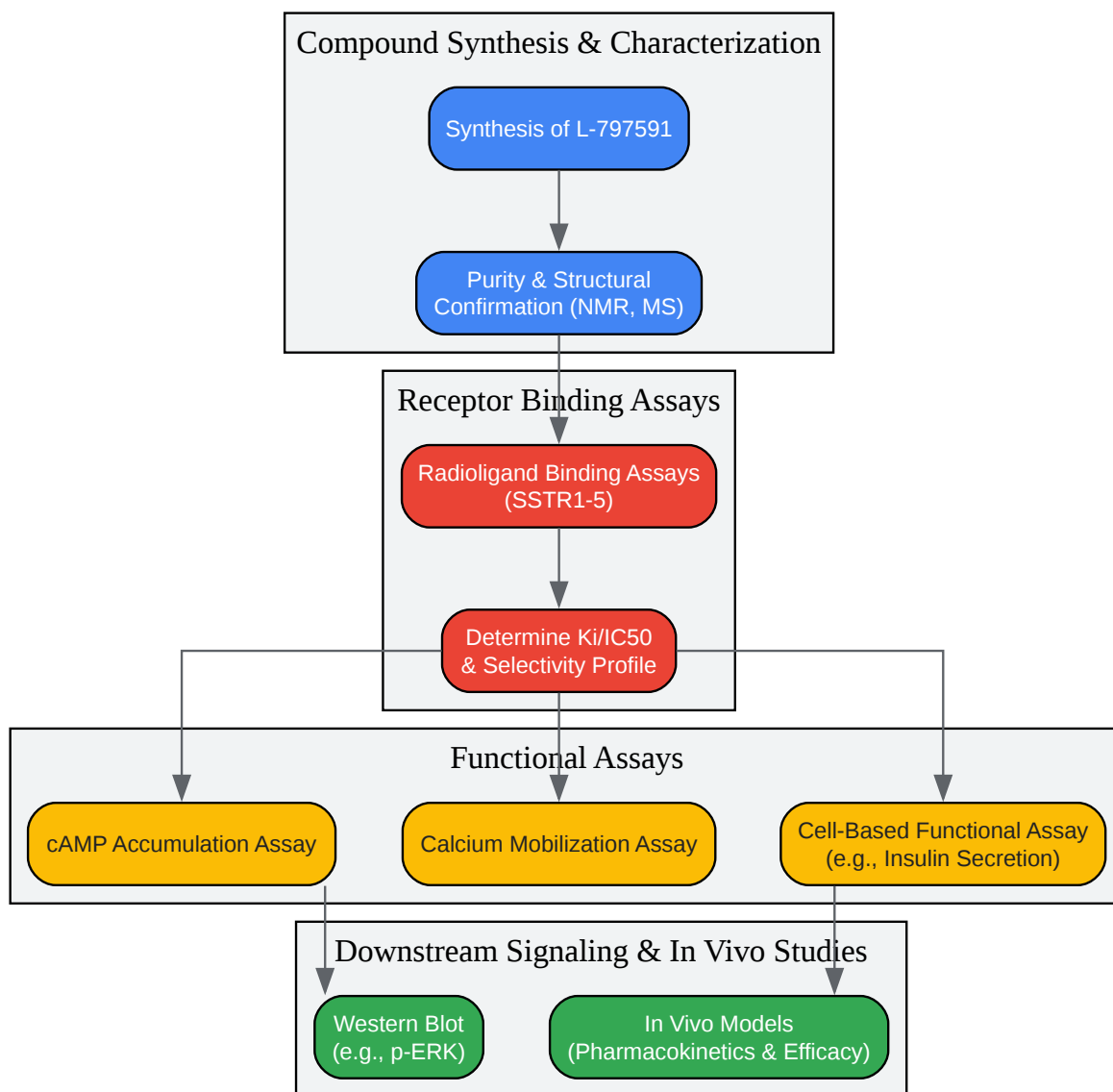
- Cell Culture: Culture RINm5F cells in T-75 flasks until they reach 80-90% confluency.
- Seeding: Seed the cells into 24-well plates at a density of 2×10^5 cells/well and culture for 48 hours.

- Pre-incubation:
 - Gently wash the cells twice with KRB buffer containing low glucose.
 - Pre-incubate the cells in low glucose KRB buffer for 2 hours at 37°C to establish a basal insulin secretion rate.
- Incubation with Test Compounds:
 - Prepare treatment solutions in low glucose KRB buffer:
 - Control (vehicle)
 - GLP-1 (e.g., 100 nM)
 - **L-797591** (10 nM) + GLP-1 (100 nM)
 - **L-797591** (10 nM) alone
 - Remove the pre-incubation buffer and add 500 µL of the respective treatment solutions to the wells.
 - Incubate for 1 hour at 37°C.
- Sample Collection:
 - After incubation, carefully collect the supernatant from each well.
 - Centrifuge the supernatant at 1000 x g for 5 minutes to remove any detached cells.
- Insulin Quantification:
 - Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
- Data Analysis:
 - Normalize the insulin secretion to the total protein content or cell number in each well.

- Compare the insulin secretion in the different treatment groups.

Experimental Workflow

The following diagram outlines the general workflow for characterizing a selective GPCR agonist like **L-797591**.



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Workflow for the characterization of a selective GPCR agonist.

Conclusion

L-797591 is a valuable research tool for elucidating the specific functions of the somatostatin receptor subtype 1. Its high selectivity allows for the targeted investigation of SSTR1-mediated signaling pathways and their physiological consequences. The information provided in this technical guide, including its chemical properties, mechanism of action, and detailed experimental protocols, serves as a comprehensive resource for researchers in academia and the pharmaceutical industry. Further studies are warranted to fully explore the therapeutic potential of **L-797591** and other selective SSTR1 agonists in various disease models.

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